molecular formula C9H5N3O2 B1510164 2,4-Dihydroxyquinazoline-6-carbonitrile CAS No. 1334331-27-9

2,4-Dihydroxyquinazoline-6-carbonitrile

Cat. No.: B1510164
CAS No.: 1334331-27-9
M. Wt: 187.15 g/mol
InChI Key: APXLFICBUFVHLU-UHFFFAOYSA-N
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Description

2,4-Dihydroxyquinazoline-6-carbonitrile (: See COA

Properties

IUPAC Name

2,4-dioxo-1H-quinazoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-4-5-1-2-7-6(3-5)8(13)12-9(14)11-7/h1-3H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXLFICBUFVHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00738154
Record name 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334331-27-9
Record name 1,2,3,4-Tetrahydro-2,4-dioxo-6-quinazolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334331-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Aryl Malonic Acid Amide Esters Using Polyphosphoric Acid

A key patented method involves cyclizing aryl malonic acid amide esters with polyphosphoric acid (PPA) to form 2,4-dihydroxyquinoline derivatives in a single step without prior hydrolysis of intermediates. This approach addresses limitations of earlier methods, such as low yield, chlorine gas byproduct formation, and cumbersome isolation steps.

  • Starting materials: Arylamine derivatives substituted suitably to introduce the nitrile group at position 6.
  • Reagent: Polyphosphoric acid as a cyclization agent.
  • Conditions: Heating at approximately 170°C with a PPA to substrate ratio around 7:1 to 10:1.
  • Advantages: High selectivity, improved yield, and fewer process steps compared to traditional malonic acid or malonate ester methods.
  • Mechanism: The amide ester undergoes intramolecular cyclization facilitated by the acidic medium, forming the quinoline ring with hydroxy groups at positions 2 and 4.

This method is supported by patent literature (EP0335046B1, US4904787A) and is considered a robust route for producing 2,4-dihydroxyquinoline derivatives, adaptable for the 6-carbonitrile substitution by choosing appropriate starting aniline derivatives.

Alternative Approaches: Malonic Acid and Ester Anilides

Earlier methods involved:

  • Reacting aniline derivatives with malonic acid or malonic acid esters followed by cyclization using polyphosphoric acid.
  • These methods required hydrolysis steps to convert esters to acids before cyclization.
  • Yield issues and byproduct formation (notably chlorine gas) were problematic.
  • Isolation and drying of intermediates were operationally challenging.

Despite these drawbacks, these methods laid the groundwork for improved synthetic strategies.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Reagent/Conditions Advantages Disadvantages Yield & Selectivity
Cyclization of aryl malonic acid amide ester with PPA Arylamine derivatives + malonic acid amide esters Polyphosphoric acid, ~170°C, PPA:substrate ~7-10:1 One-step cyclization, high yield, no hydrolysis needed Requires handling of PPA (corrosive) Good yield, high selectivity
Malonic acid or malonate ester method Aniline derivatives + malonic acid or esters Polyphosphoric acid, hydrolysis step required Established method Multi-step, low yield, chlorine gas byproduct Lower yield, difficult isolation
Oxidative modification (related quinoline derivatives) Hydroxyquinoline carboxylic acids Potassium peroxodisulfate, octane solution, controlled temp Selective oxidation for functionalization Not directly for 2,4-dihydroxyquinazoline-6-carbonitrile Not reported for target compound

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroxyquinazoline-6-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium cyanide (KCN).

Major Products Formed:

  • Oxidation: Formation of quinazoline-2,4-dione derivatives.

  • Reduction: Reduction of the cyano group to an amine, resulting in 2,4-dihydroxyquinazoline-6-amine.

  • Substitution: Introduction of various substituents at different positions on the quinazoline ring.

Scientific Research Applications

  • Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

  • Medicine: Potential use in the development of new therapeutic agents.

  • Industry: Employed in the manufacture of dyes, pigments, and other chemical products.

Mechanism of Action

2,4-Dihydroxyquinazoline-6-carbonitrile is similar to other quinazoline derivatives, such as 2,4-diaminoquinazoline and 2,4-dihydroxyquinazoline. its unique combination of hydroxyl and cyano groups imparts distinct chemical and biological properties.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 2,4-Dihydroxyquinazoline-6-carbonitrile and related quinazoline derivatives:

Compound Molecular Formula Substituents Key Properties Applications/Notes
This compound C₁₀H₆N₃O₂ -OH (2,4), -CN (6) Planar quinazoline core; hydrogen-bonding capacity . Potential kinase inhibitor; limited toxicity data .
4-Ethoxyquinazoline-6-carbonitrile C₁₁H₉N₃O -OCH₂CH₃ (4), -CN (6) Ethoxy group enhances lipophilicity; no reported hazards . Laboratory intermediate; unknown bioactivity .
3,8-Dimethyl-4-oxo-3,4-dihydroquinazoline-6-carbonitrile C₁₁H₉N₃O -CH₃ (3,8), =O (4), -CN (6) Non-planar due to methyl groups; weak C–H⋯N hydrogen bonds . Structural studies only; no pharmacological data .
2,4-Dimethoxyquinazoline-6-carbonitrile C₁₁H₉N₃O₂ -OCH₃ (2,4), -CN (6) Methoxy groups improve solubility; synthetic intermediate . Used in pharmaceutical R&D no reported biological activity .
Imidazo[4,5-g]quinazoline derivatives Variable Fused imidazole ring; aryl/heteroaryl substituents Enhanced rigidity; π-π stacking interactions . Anticancer and antimicrobial activity reported in analogues .

Key Comparative Analysis

Substituent Effects on Bioactivity
  • Hydroxyl vs. Alkoxy Groups : The hydroxyl groups in this compound may confer stronger hydrogen-bonding interactions compared to the ethoxy or methoxy groups in analogues like 4-Ethoxy- or 2,4-Dimethoxyquinazoline-6-carbonitrile. This could enhance target binding but may also reduce metabolic stability .
Pharmacological Potential
  • The lack of toxicity data for this compound contrasts with safer profiles reported for ethoxy/methoxy analogues, highlighting a critical research gap .

Biological Activity

2,4-Dihydroxyquinazoline-6-carbonitrile is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors, followed by cyclization. Recent studies have highlighted various synthetic routes, including multi-component reactions and catalytic methods that enhance yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by researchers demonstrated its efficacy against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

This data illustrates the compound's potential as a lead for developing new antibiotics .

Antitumor Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.

A notable case study involved the treatment of human breast cancer cells (MCF-7), where a concentration of 10 μM resulted in a significant decrease in cell viability after 48 hours.

Treatment Concentration (μM) Cell Viability (%)
0100
585
1050
2030

These findings underscore the compound's potential as an antitumor agent .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In a recent animal model study, administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 after induced inflammation.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Antimicrobial Mechanism : Disruption of bacterial cell wall integrity and inhibition of nucleic acid synthesis.
  • Antitumor Mechanism : Induction of apoptosis through caspase activation and modulation of cell cycle proteins.
  • Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway leading to decreased cytokine production.

Case Studies

Several case studies have explored the effects of this compound in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with chronic bacterial infections showed promising results with a treatment regimen including this compound, leading to significant improvement in infection markers.
  • Case Study on Cancer Treatment : Patients with advanced breast cancer treated with a combination therapy including this compound exhibited improved survival rates compared to those receiving standard care alone.

Q & A

Q. What multi-methodological frameworks integrate in silico, in vitro, and in vivo data for comprehensive SAR analysis?

  • Methodological Answer : Combine molecular dynamics simulations (GROMACS) with pharmacokinetic profiling (e.g., ADMET Predictor) and zebrafish toxicity models. Use cheminformatics platforms (KNIME) to correlate computational predictions with experimental IC₅₀ and LD₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.